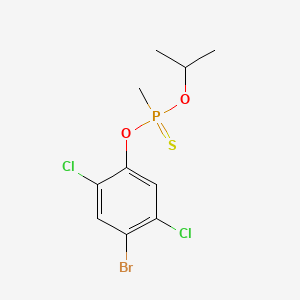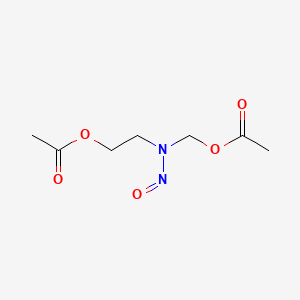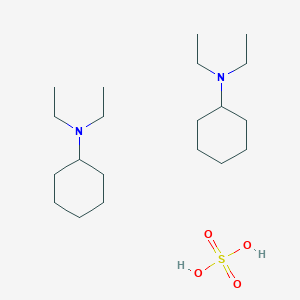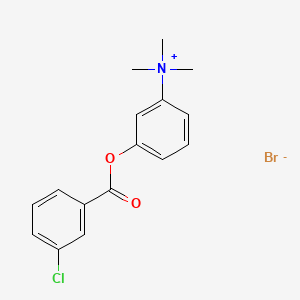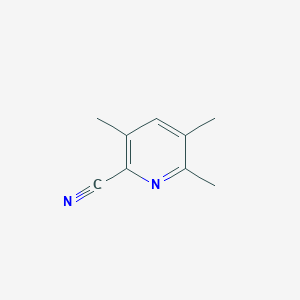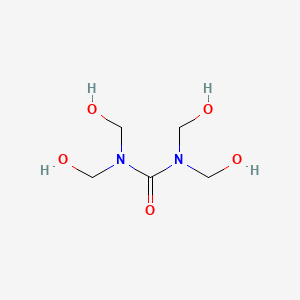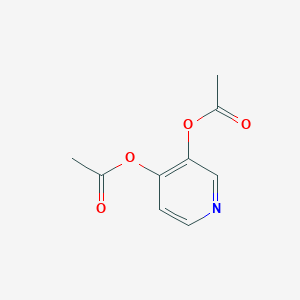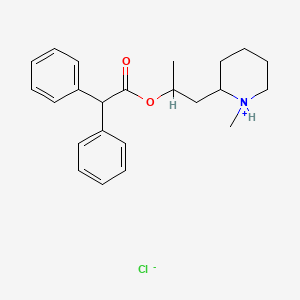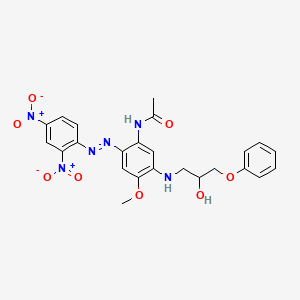![molecular formula C27H18F9O3Si B13781509 Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon CAS No. 6947-93-9](/img/structure/B13781509.png)
Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon is a chemical compound that consists of three molecules of the silyl group, each attached to a 2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl group. The compound contains a silicon atom bonded to three organic groups and one oxygen atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This can be achieved through radical trifluoromethylation, which is a process that introduces a trifluoromethyl group into an organic compound . The reaction conditions typically involve the use of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of trifluoromethyltrimethylsilane and other reagents in a controlled environment would be essential for producing this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can also occur, leading to the formation of different silicon-containing compounds.
Substitution: Substitution reactions involving the trifluoromethyl group are common.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and trifluoroiodomethane . The conditions for these reactions typically involve the use of strong bases or catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the use of trifluoromethyltrimethylsilane can lead to the formation of trifluoromethylated phenols and anilines .
Aplicaciones Científicas De Investigación
Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon has several scientific research applications, including:
Mecanismo De Acción
This process is facilitated by the use of photoredox catalysis, which involves the generation of the trifluoromethyl radical based on photoredox processes . The trifluoromethyl group acts as a potent electron-withdrawing group, enhancing the chemical and metabolic stability of the resulting compounds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethylated compounds, such as:
Trifluoromethyltrimethylsilane: Used as a nucleophilic trifluoromethylating agent.
Trifluoroiodomethane: Used in aromatic coupling reactions.
Sodium trifluoroacetate: Used as a reagent for trifluoromethylations.
Uniqueness
Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon is unique due to its specific structure, which includes a silicon atom bonded to three organic groups and one oxygen atom.
Propiedades
Número CAS |
6947-93-9 |
|---|---|
Fórmula molecular |
C27H18F9O3Si |
Peso molecular |
589.5 g/mol |
InChI |
InChI=1S/C27H18F9O3Si/c28-25(29,30)19-7-1-4-16(10-19)22(37)13-40(14-23(38)17-5-2-8-20(11-17)26(31,32)33)15-24(39)18-6-3-9-21(12-18)27(34,35)36/h1-12H,13-15H2 |
Clave InChI |
FSMCHLJQESOTLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C[Si](CC(=O)C2=CC(=CC=C2)C(F)(F)F)CC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
